REACTION_CXSMILES
|
[F-:1].[Cs+].[Cl:3][C:4](=[CH2:12])[CH2:5][O:6][C:7](=[O:11])[C:8](Cl)=[O:9]>>[Cl:3][C:4](=[CH2:12])[CH2:5][O:6][C:7](=[O:11])[C:8]([F:1])=[O:9] |f:0.1|
|
Name
|
|
Quantity
|
167 g
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
183 g
|
Type
|
reactant
|
Smiles
|
ClC(COC(C(=O)Cl)=O)=C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at that temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Under dry N2 in flame
|
Type
|
CUSTOM
|
Details
|
was placed in a 1 liter single neck flask
|
Type
|
TEMPERATURE
|
Details
|
gently heated with
|
Type
|
TEMPERATURE
|
Details
|
a flame until the solid
|
Type
|
DISTILLATION
|
Details
|
Acetonitrile, distilled from CaH2 (183 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture cooled to -20° C. internal temperature
|
Type
|
TEMPERATURE
|
Details
|
the mixture slowly warmed to room temperature
|
Type
|
FILTRATION
|
Details
|
byproduct cesium chloride recovered by filtration with acetonitrile
|
Type
|
WASH
|
Details
|
wash
|
Type
|
WASH
|
Details
|
The filtrate and wash
|
Type
|
DISTILLATION
|
Details
|
the residue distilled at reduced temperature
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(COC(C(=O)F)=O)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 129 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |